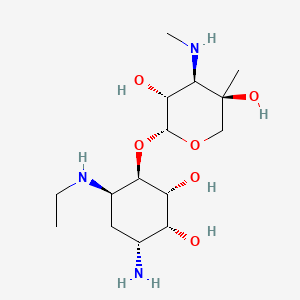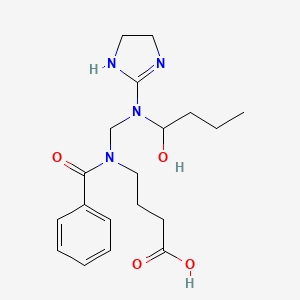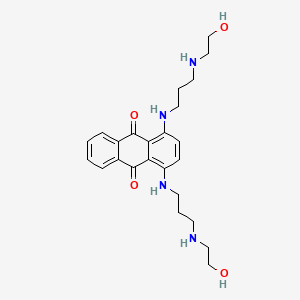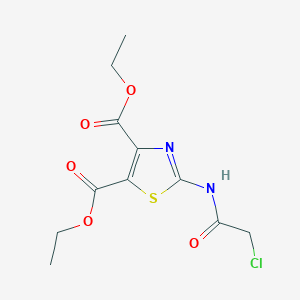
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a chlorobenzoyl group, a phenyl group, and a tetrazolylthio group attached to the indole core.
Preparation Methods
The synthesis of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the chlorobenzoyl, phenyl, and tetrazolylthio groups through various chemical reactions. Common reagents used in these reactions include chlorobenzoyl chloride, phenylboronic acid, and sodium azide. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. It may exhibit activity against various diseases and conditions, making it a valuable target for medicinal chemistry research.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- can be compared with other similar compounds, such as:
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-yl)-: This compound lacks the thio group, which may result in different chemical and biological properties.
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylmethyl)-: The presence of a methyl group instead of a thio group may alter the compound’s reactivity and biological activity.
1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylamino)-: The amino group may confer different pharmacological properties compared to the thio group.
The uniqueness of 1H-Indole, 1-(4-chlorobenzoyl)-2-phenyl-3-(1H-tetrazol-5-ylthio)- lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
66403-51-8 |
|---|---|
Molecular Formula |
C22H14ClN5OS |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-[2-phenyl-3-(2H-tetrazol-5-ylsulfanyl)indol-1-yl]methanone |
InChI |
InChI=1S/C22H14ClN5OS/c23-16-12-10-15(11-13-16)21(29)28-18-9-5-4-8-17(18)20(30-22-24-26-27-25-22)19(28)14-6-2-1-3-7-14/h1-13H,(H,24,25,26,27) |
InChI Key |
NUYZWJKOVINJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C(=O)C4=CC=C(C=C4)Cl)SC5=NNN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


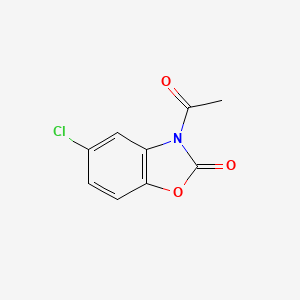
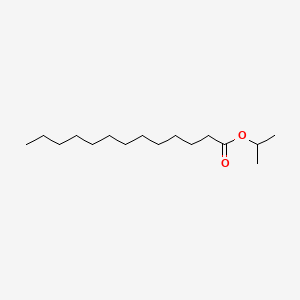
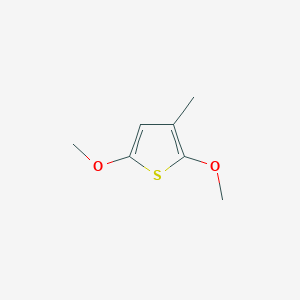
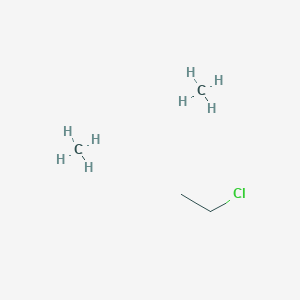
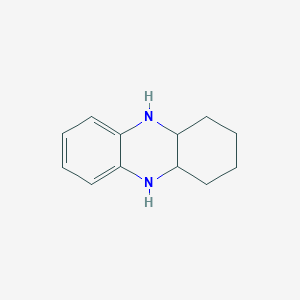
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-2-(2,4,6-trimethylphenoxy)acetamide;dihydrochloride](/img/structure/B13780508.png)
![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)


